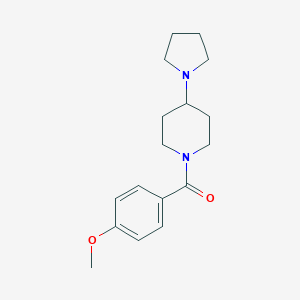
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as C16, is a synthetic compound that has been used extensively in scientific research. It belongs to the class of pyrrolone derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of C16 is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the expression of various cytokines, chemokines, and growth factors that are involved in these processes. C16 has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of various cytokines, chemokines, and growth factors that are involved in inflammation and cancer progression. C16 has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, C16 has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
C16 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. It has also been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using C16 in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on C16. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways and enzymes involved in inflammation and cancer progression. Another area of research is to optimize its pharmacological properties, such as solubility and bioavailability, to make it more suitable for clinical use. Finally, there is a need for further preclinical studies to evaluate its efficacy and safety in vivo and to determine its potential as a therapeutic agent for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of C16 involves a multi-step process that has been described in detail in various research papers. The starting material for the synthesis is 4-chlorobenzaldehyde, which is converted to 4-chlorophenyl hydrazone using hydrazine hydrate. This intermediate is then reacted with ethyl acetoacetate to form the pyrrole ring. The resulting product is then subjected to a series of reactions, including acylation, reduction, and oxidation, to produce the final product, C16.
Applications De Recherche Scientifique
C16 has been used extensively in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. C16 has been used in studies related to cancer, inflammation, and angiogenesis, and has shown promising results in preclinical studies.
Propriétés
Nom du produit |
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C20H18ClNO5 |
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
(4Z)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-27-15-8-4-13(5-9-15)18(24)16-17(12-2-6-14(21)7-3-12)22(10-11-23)20(26)19(16)25/h2-9,17,23-24H,10-11H2,1H3/b18-16- |
Clé InChI |
JVJZNRBLWJSIDW-VLGSPTGOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)








![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)